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molecular formula C15H16 B1583060 2,2-Diphenylpropane CAS No. 778-22-3

2,2-Diphenylpropane

Cat. No. B1583060
M. Wt: 196.29 g/mol
InChI Key: MILSYCKGLDDVLM-UHFFFAOYSA-N
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Patent
US05185467

Procedure details

541 g of 2-chloro-2-phenylpropane (3.5 mol) were added dropwise at 5° C. with stirring to a suspension of 35 g of clean pulverised aluminium chloride in 3.5 1 of dry benzene in the course of 5 h, and the mixture was kept at 5° C. for a further 15 min. and then poured onto ice. The benzene phase was neutralised with potassium carbonate after separating off the aqueous phase, dried and freed from excess benzene. 650 g of crude product were obtained, which was fractionally distilled through a column about 100 cm long. 527 g (78% of the theoretical yield) of 2,2-diphenylpropane passed over at 152°-160° C. and 20 mbar.
Quantity
541 g
Type
reactant
Reaction Step One
Quantity
35 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
Cl[C:2]([C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1)([CH3:4])[CH3:3].[Cl-].[Al+3].[Cl-].[Cl-].C(=O)([O-])[O-].[K+].[K+].[CH:21]1[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=1>>[C:21]1([C:2]([C:5]2[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=2)([CH3:4])[CH3:3])[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=1 |f:1.2.3.4,5.6.7|

Inputs

Step One
Name
Quantity
541 g
Type
reactant
Smiles
ClC(C)(C)C1=CC=CC=C1
Step Two
Name
Quantity
35 g
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC=CC=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
poured onto ice
CUSTOM
Type
CUSTOM
Details
after separating off the aqueous phase
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
650 g of crude product were obtained
DISTILLATION
Type
DISTILLATION
Details
which was fractionally distilled through a column about 100 cm long

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
C1(=CC=CC=C1)C(C)(C)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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